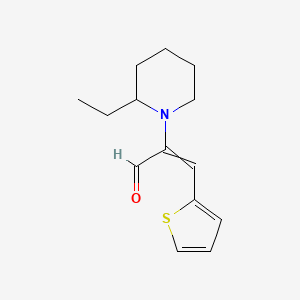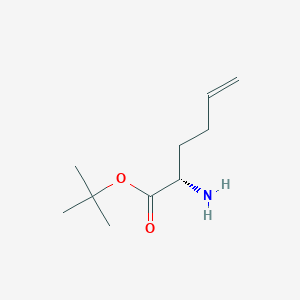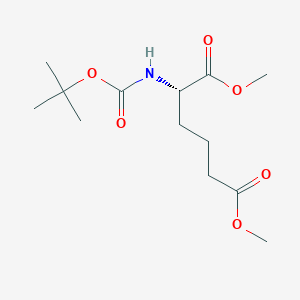![molecular formula C20H17ClN2O2 B12590921 N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide CAS No. 648922-74-1](/img/structure/B12590921.png)
N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide is a chemical compound with the molecular formula C20H17ClN2O2 It is known for its unique structure, which includes an anilinomethyl group attached to a phenyl ring, a chloro substituent, and a hydroxybenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide typically involves the following steps:
Formation of the Anilinomethyl Intermediate: The initial step involves the reaction of aniline with formaldehyde to form the anilinomethyl intermediate.
Coupling with 3-Bromo-5-chloro-2-hydroxybenzoic Acid: The anilinomethyl intermediate is then coupled with 3-bromo-5-chloro-2-hydroxybenzoic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. It may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes.
Modulating Receptors: Interacting with cellular receptors to modulate their activity.
Affecting Signal Transduction: Influencing intracellular signaling pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzoic Acid
- N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzylamine
- N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzyl Alcohol
Uniqueness
N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
648922-74-1 |
|---|---|
Molekularformel |
C20H17ClN2O2 |
Molekulargewicht |
352.8 g/mol |
IUPAC-Name |
N-[3-(anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C20H17ClN2O2/c21-15-9-10-19(24)18(12-15)20(25)23-17-8-4-5-14(11-17)13-22-16-6-2-1-3-7-16/h1-12,22,24H,13H2,(H,23,25) |
InChI-Schlüssel |
GADZIVXQDXYBDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NCC2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine](/img/structure/B12590841.png)
![Ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate](/img/structure/B12590862.png)




![7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12590886.png)
![2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide](/img/structure/B12590894.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,4-dimethoxyphenyl)-3-methyl-](/img/structure/B12590911.png)




